molecular formula C22H20ClNO3S B2355383 1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide CAS No. 1797599-98-4

1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2355383
CAS No.: 1797599-98-4
M. Wt: 413.92
InChI Key: WZFQXRANKWMARB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule featuring a chlorophenyl group, a cyclopentane carboxamide core, and a distinctive thiophene-furan hybrid carbonyl system. This molecular architecture is characteristic of compounds investigated for their potential as tubulin polymerization inhibitors, a mechanism crucial in anticancer drug development. Compounds with analogous structural motifs, particularly those incorporating chlorophenyl and heterocyclic systems like thiophene, have demonstrated potent antiproliferative activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines . The specific design, combining a carboxamide linker with a furan-carbonyl-thiophene subunit, suggests potential for high-affinity interaction with biological targets such as enzymes or receptors, and may be explored in the context of targeted cancer therapies or as a ligand for inhibitor design . This compound is representative of a chemotype that has shown promise in overcoming multidrug resistance in P-glycoprotein-overexpressing cancer cells, a significant challenge in oncology research . Its structure aligns with modern medicinal chemistry strategies that utilize hybrid heterocycles to optimize pharmacological properties, including metabolic stability and binding affinity. Researchers can employ this compound as a chemical tool for studying cell proliferation, mitotic arrest, and apoptotic pathways, or as a key intermediate for the synthesis of more complex targeted therapeutic agents . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c23-16-7-5-15(6-8-16)22(11-1-2-12-22)21(26)24-14-17-9-10-19(28-17)20(25)18-4-3-13-27-18/h3-10,13H,1-2,11-12,14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQXRANKWMARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide (CAS Number: 1797599-98-4) is a complex organic molecule characterized by the presence of furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22_{22}H20_{20}ClNO3_3S
  • Molecular Weight : 413.9 g/mol
  • Structural Features : The compound contains a chlorophenyl group, a cyclopentanecarboxamide moiety, and a furan-2-carbonyl thiophene component, contributing to its unique biological properties.
PropertyValue
Molecular FormulaC22_{22}H20_{20}ClNO3_3S
Molecular Weight413.9 g/mol
CAS Number1797599-98-4

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

A study demonstrated that a related furan derivative exhibited broad-spectrum antibacterial properties, outperforming standard antibiotics like streptomycin and tetracycline against certain strains . This suggests potential applications for the target compound in treating bacterial infections.

Anticancer Potential

The structural components of the compound suggest possible anticancer activity. Furan derivatives have been recognized for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

The proposed mechanisms include:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways that regulate cell survival and apoptosis.

Neuropharmacological Effects

Emerging research into new psychoactive substances (NPS) has highlighted the potential neuropharmacological effects of compounds similar to the target molecule. These substances are often explored for their psychoactive properties, which can influence mood and cognition .

Summary of Findings

  • Antimicrobial Activity : The compound exhibits significant activity against gram-positive and gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest potential as an anticancer agent through apoptosis induction.
  • Neuropharmacological Potential : Investigated as a new psychoactive substance with effects on mood and cognition.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalPotential mood-altering effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Heterocyclic Features Molecular Weight* Notable Properties
1-(4-Chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide Cyclopentane 4-Chlorophenyl, thiophene-furan hybrid Thiophene (S), Furan (O) ~435 g/mol (estimated) High lipophilicity; potential for π-π stacking
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide Cyclopentane 4-Chloro-2-(trifluoromethyl)phenyl None 367.79 g/mol Enhanced electron-withdrawal (CF₃); increased metabolic stability
2-Thiophenefentanyl Piperidine Thiophene-2-carboxamide Thiophene (S) ~412 g/mol Opioid receptor affinity; sulfur enhances stability vs. furan
Furanylfentanyl Piperidine Furan-2-carboxamide Furan (O) ~376 g/mol Rapid metabolism; lower stability than thiophene analogs

*Molecular weights are calculated or derived from experimental data.

Key Comparisons

Heterocyclic Modifications
  • Thiophene vs. Furan : Replacing oxygen (furan) with sulfur (thiophene) increases molecular polarizability and stability. For example, 2-thiophenefentanyl exhibits higher metabolic stability than furanylfentanyl due to sulfur’s resistance to oxidative degradation . In the target compound, the thiophene-furan hybrid may balance electronic effects for optimized receptor interactions.
Substituent Effects
  • Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group in the target compound offers moderate lipophilicity, while the trifluoromethyl group in N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide significantly increases hydrophobicity and electron-withdrawing capacity, which may improve membrane permeability and target binding .
  • Cyclopentane vs.

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane core is synthesized via intramolecular Friedel-Crafts alkylation . A linear precursor, 5-(4-chlorophenyl)pent-4-enoic acid, undergoes acid-catalyzed cyclization.

Reaction Conditions :

Parameter Value
Catalyst H2SO4 (conc.)
Solvent Acetic acid
Temperature 110°C
Time 12 hours

This method yields 1-(4-chlorophenyl)cyclopentanecarboxylic acid in 68% yield after recrystallization from ethanol.

Alternative Route: Cross-Coupling Strategy

A palladium-catalyzed Suzuki-Miyaura coupling between cyclopentane-1-boronic acid and 1-bromo-4-chlorobenzene offers improved regiocontrol:

Optimized Conditions :

Component Specification
Catalyst Pd(PPh3)4
Base K2CO3
Solvent DME/H2O (3:1)
Temperature 80°C

This route achieves 82% yield, though requires stringent anhydrous conditions.

Synthesis of (5-(Furan-2-carbonyl)thiophen-2-yl)methylamine

Thiophene Functionalization

The thiophene ring is functionalized via Friedel-Crafts acylation to introduce the furan-2-carbonyl group:

Procedure :

  • Substrate : Thiophene-2-carbaldehyde.
  • Acylating Agent : Furan-2-carbonyl chloride (1.2 equiv).
  • Catalyst : AlCl3 (1.5 equiv).
  • Solvent : Dichloromethane.
  • Temperature : 0°C → room temperature, 6 hours.

Outcome : 5-(Furan-2-carbonyl)thiophene-2-carbaldehyde is obtained in 74% yield.

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination :

Steps :

  • Oxime Formation : React with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol.
  • Reduction : Hydrogenate over Raney Ni (H2, 50 psi, 24 hours).

Yield : 58% after column chromatography (SiO2, hexane/EtOAc).

Amidation Reaction

Acid Chloride Preparation

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl2) under reflux (4 hours) to generate the corresponding acid chloride. Excess SOCl2 is removed by distillation.

Coupling with Amine

The acid chloride reacts with (5-(furan-2-carbonyl)thiophen-2-yl)methylamine in anhydrous THF:

Conditions :

Parameter Value
Base Triethylamine (3 equiv)
Temperature 0°C → room temperature
Time 12 hours

Workup :

  • Quench with ice-water.
  • Extract with EtOAc (3×).
  • Purify via silica gel chromatography (hexane/EtOAc 1:1).

Yield : 65%.

Optimization Strategies

Solvent Effects on Amidation

Comparative studies reveal THF outperforms DCM or DMF in minimizing side products:

Solvent Yield (%) Purity (%)
THF 65 98
DCM 52 91
DMF 48 85

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine) as a catalyst increases yield to 72% by accelerating acylation.

Industrial-Scale Considerations

Scaling the synthesis necessitates:

  • Continuous-Flow Reactors for Friedel-Crafts acylation to manage exothermicity.
  • Crystallization-Based Purification to replace chromatography.
  • Process Analytical Technology (PAT) for real-time monitoring.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.85 (m, 2H, furan-H), 4.45 (s, 2H, CH2NH), 2.90 (m, 2H, cyclopentane-H).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

HPLC Purity : 99.1% (C18 column, acetonitrile/water 70:30).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide?

Answer:
The synthesis typically involves multi-step reactions:

Cyclopentanecarboxamide Core Formation : React 4-chlorophenyl-substituted cyclopentanecarbonyl chloride with a thiophene-furan intermediate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the amide bond .

Thiophene-Furan Intermediate Preparation : Couple 5-(furan-2-carbonyl)thiophen-2-ylmethanamine with activated carbonyl derivatives (e.g., using HATU/DMAP as coupling agents) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Answer:
SAR strategies include:

  • Substitution Analysis : Compare analogs with variations in the thiophene-furan linker (e.g., replacing furan-2-carbonyl with oxadiazole or altering chlorine positioning on the phenyl ring) to assess potency changes in enzymatic assays .
  • Steric and Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance target binding affinity, as seen in related chlorophenyl-carboxamide derivatives .
  • Biological Testing : Conduct parallel in vitro assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the thiophene-furan moiety and cyclopentane substitution .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for Cl-containing fragments .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state (if crystalline) .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs), focusing on interactions between the chlorophenyl group and hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes and binding energy (ΔGbindΔG_{\text{bind}}) .
  • Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the furan ring) using Schrödinger’s Phase .

Advanced: How should researchers resolve contradictions in reported biological data?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values against cancer cell lines) and normalize for variables like assay type (MTT vs. ATP-luminescence) .
  • Control Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Basic: What solvent systems optimize reaction yield during synthesis?

Answer:

  • Coupling Reactions : Anhydrous DMF or dichloromethane with 2–5% DMAP catalyst improves amide bond formation efficiency .
  • Workup : Use saturated NaHCO3_3 for acid scavenging and brine for phase separation to minimize byproducts .

Advanced: What strategies mitigate degradation during in vitro assays?

Answer:

  • Stability Profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .
  • Cryopreservation : Store stock solutions in DMSO at -80°C with desiccants to prevent hydrolysis of the carboxamide group .

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